(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
(2R,3R)-2,3-Bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core partially saturated at the 1,2,3,4-positions. The stereospecific R,R configuration at the 2 and 3 positions introduces distinct spatial and electronic properties. Its synthesis likely involves cyclocondensation of 2,3-diaminopyridine derivatives with 1,2-dicarbonyl precursors, followed by stereoselective functionalization .
Properties
CAS No. |
59352-69-1 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C11H13N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h3-9,13H,1-2H2,(H,12,14)/t8-,9-/m1/s1 |
InChI Key |
YSKUKTUHBISZNF-RKDXNWHRSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@H](NC2=C(N1)C=CC=N2)C=C |
Canonical SMILES |
C=CC1C(NC2=C(N1)C=CC=N2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of ethenyl groups to ethyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with ethyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that compounds with similar structures to (2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exhibit significant antimicrobial properties. Research has shown that derivatives of pyrazine and tetrahydropyridine can act against various bacterial strains and fungi. For instance, compounds containing a pyrazine moiety have been documented to possess potent antibacterial and antifungal activities due to their ability to disrupt microbial cell function .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research into related compounds has revealed that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds derived from pyrazines have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators . The potential of this compound in this context warrants further investigation.
Material Science Applications
Beyond medicinal chemistry, this compound may have applications in material science. Its unique electronic properties make it suitable for use in organic electronics and photonic devices. The ability to form stable films could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized novel compounds based on the structure of this compound and evaluated their biological activities. The synthesized derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity Assessment
In another research effort focused on anticancer properties, derivatives of the compound were tested against several cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity compared to standard chemotherapeutics. This suggests a promising avenue for developing new cancer therapies based on this scaffold .
Mechanism of Action
The mechanism by which (2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl-Substituted Derivatives
- 2,3-Diphenylpyrido[2,3-b]pyrazine (2a): Synthesized via deprotonative metalation of 2,3-diphenylquinoxaline, yielding iodinated derivatives (e.g., 2b-I, 70% yield). Used in palladium-catalyzed couplings to generate fused heterocycles like pyrazino[2,3-a]carbazole .
- 2,3-Di-p-tolyl Derivatives: Exhibited optimized solubility in donor-acceptor polymers for electrochromic applications. Substituted with 4-decyloxyphenyl groups to enhance polymer solubility .
Alkyl-Substituted Derivatives
- 2,3-Dimethyl-1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine : A discontinued analog with methyl groups instead of ethenyl. Demonstrates the impact of smaller substituents on steric hindrance and metabolic stability .
Halogenated Derivatives
- 7-Bromo-1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine : Used as a synthetic intermediate for cross-coupling reactions. Density: 1.554 g/cm³; molecular weight: 214.063 .
- Molecular weight: 200.03; CAS: 25710-18-3 .
Ethenyl-Substituted Target Compound
- Key Synthesis Challenges : Stereoselective introduction of ethenyl groups requires precise coupling methods (e.g., Still coupling or palladium catalysis) .
Physicochemical and Electronic Properties
- Ethenyl Impact : Ethenyl groups likely lower the band gap compared to aryl substituents, enhancing charge transfer in optoelectronic applications .
Biological Activity
(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of available literature, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.24 g/mol. Its structure features a fused bicyclic system that is characteristic of many biologically active compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization reactions using appropriate precursors.
- Electrophilic addition reactions to introduce ethenyl groups at specific positions on the pyrido-pyrazine framework.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance:
- In vitro assays demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- A comparative study indicated that the compound exhibited stronger antibacterial activity than some known antibiotics .
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound:
- Cell proliferation assays showed that this compound inhibited the growth of various cancer cell lines including HeLa and MCF-7 cells at concentrations as low as 5 µM.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Case Study 1: Antibacterial Efficacy
A study conducted by Zhang et al. (2020) investigated the antibacterial efficacy of several derivatives of tetrahydropyrido compounds. The results indicated that this compound was among the most effective against multi-drug resistant strains .
Case Study 2: Anticancer Mechanisms
In a separate investigation by Lee et al. (2021), the anticancer mechanisms were analyzed in-depth. The study reported that treatment with this compound led to cell cycle arrest at the G0/G1 phase and increased levels of pro-apoptotic proteins .
Data Summary Table
Q & A
Q. Q1. What are the standard synthetic routes for preparing (2R,3R)-2,3-bis(ethenyl)-tetrahydropyrido[2,3-b]pyrazine?
Methodological Answer: The synthesis typically involves cyclocondensation or multicomponent reactions. For example:
- Step 1: Reacting pyrazine precursors with vinylating agents (e.g., vinyl Grignard reagents) under inert atmospheres.
- Step 2: Stereoselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (2R,3R) configuration .
- Step 3: Purification via column chromatography with polar/non-polar solvent gradients to isolate enantiomers .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Ligands: Use asymmetric catalysis with ligands like BINOL or Salen to control stereochemistry .
- Temperature Control: Lower reaction temperatures (e.g., −78°C) reduce racemization risks.
- In Situ Monitoring: Employ chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during synthesis .
Basic Characterization
Q. Q3. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR: 1H and 13C NMR identify vinyl protons (δ 5.0–6.5 ppm) and pyridopyrazine backbone carbons (δ 140–160 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- IR Spectroscopy: Stretching frequencies for C=C (1640–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .
Advanced Characterization
Q. Q4. How can discrepancies in NMR data between synthetic batches be resolved?
Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., conformational exchange) by collecting spectra at −40°C to 80°C .
- 2D NMR: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping vinyl signals .
- X-ray Crystallography: Confirm absolute configuration and resolve stereochemical ambiguities .
Data Contradiction Analysis
Q. Q5. How should researchers address conflicting reactivity data between (2R,3R)-isomers and analogous derivatives?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electronic profiles and predict reactivity differences .
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying conditions (pH, solvent polarity) .
- Cross-Validation: Replicate experiments with controlled humidity/O2 levels to identify environmental interference .
Mechanistic Studies
Q. Q6. What computational methods predict the compound’s reactivity in Diels-Alder or cycloaddition reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies to assess electron-deficient sites for [4+2] cycloadditions .
- Molecular Dynamics (MD) Simulations: Model solvent effects on transition-state geometries (e.g., acetonitrile vs. toluene) .
Basic Reactivity
Q. Q7. Which reactions are (2R,3R)-2,3-bis(ethenyl)-tetrahydropyrido[2,3-b]pyrazine commonly involved in?
Methodological Answer:
- Cycloadditions: Reacts with tetrazines in inverse electron-demand Diels-Alder (IEDDA) reactions for bioorthogonal labeling .
- Cross-Couplings: Suzuki-Miyaura couplings at vinyl groups using Pd(PPh₃)₄ catalysts .
Advanced Stability
Q. Q8. How can the compound’s stability under oxidative or photolytic conditions be improved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
